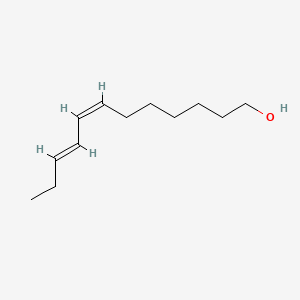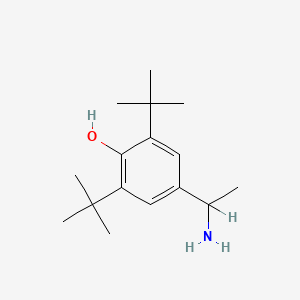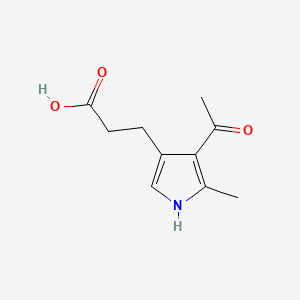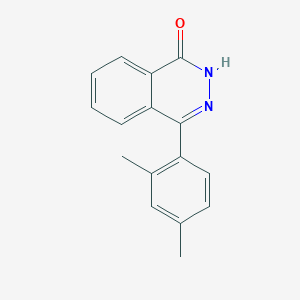
(7Z,9E)-Dodeca-7,9-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,9E)-Dodeca-7,9-dienol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of two double bonds in the 7th and 9th positions of a 12-carbon chain, with the double bonds in the Z and E configurations, respectively. This compound is notable for its role in various biological processes, particularly as a component of insect pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7Z,9E)-Dodeca-7,9-dienol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-dodecene.
Formation of the First Double Bond: The first double bond is introduced at the 7th position through a process of selective hydrogenation or dehydrogenation.
Formation of the Second Double Bond: The second double bond is introduced at the 9th position using a similar method, ensuring the correct Z and E configurations.
Reduction to Alcohol: The final step involves the reduction of the terminal carbon to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecadienyl halides.
Scientific Research Applications
(7Z,9E)-Dodeca-7,9-dienol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Plays a role in the study of insect behavior, particularly in the context of pheromone research.
Industry: Used in the formulation of fragrances and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (7Z,9E)-Dodeca-7,9-dienol involves its interaction with specific receptors in insects, particularly those involved in pheromone detection. The compound binds to olfactory receptors, triggering a cascade of molecular events that result in behavioral responses such as mating or aggregation.
Comparison with Similar Compounds
(7Z,9E)-Dodeca-7,9-dienyl acetate: A closely related compound with an acetate group instead of a hydroxyl group.
(7Z,9E)-2-Methyl-7,9-octadecadiene: Another compound with similar double bond configurations but a different carbon chain length.
Uniqueness: (7Z,9E)-Dodeca-7,9-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54364-60-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(7E,9Z)-dodeca-7,9-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6,13H,2,7-12H2,1H3/b4-3-,6-5+ |
InChI Key |
SSGXHMNJZLXQIW-DNVGVPOPSA-N |
SMILES |
CCC=CC=CCCCCCCO |
Isomeric SMILES |
CC/C=C\C=C\CCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCO |
Key on ui other cas no. |
54364-60-2 |
Synonyms |
7,9-dodecadienol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)






![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)

![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)


